E6 berbamine E6 berbamine LSM-3111 is a phenylpropanoid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005285
InChI: InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m0/s1
SMILES: CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC
Molecular Formula: C44H43N3O9
Molecular Weight: 757.8 g/mol

E6 berbamine

CAS No.:

Cat. No.: VC0005285

Molecular Formula: C44H43N3O9

Molecular Weight: 757.8 g/mol

* For research use only. Not for human or veterinary use.

E6 berbamine -

Molecular Formula C44H43N3O9
Molecular Weight 757.8 g/mol
IUPAC Name [(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate
Standard InChI InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m0/s1
Standard InChI Key PUAVTDKYTXNVBU-OIDHKYIRSA-N
Isomeric SMILES CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC
SMILES CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC
Canonical SMILES CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC
Appearance Assay:≥98%A solid

Chemical and Structural Profile of E6 Berbamine

E6 berbamine (C₄₄H₄₃N₃O₉; molecular weight: 757.8 g/mol) is a synthetic derivative of berbamine, a natural alkaloid isolated from plants such as Berberis thunbergii. Its IUPAC name, [(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate, reflects its complex macrocyclic structure . The addition of the p-nitrobenzoate group at the phenolic hydroxyl position enhances its affinity for calmodulin, making it 100-fold more potent than berbamine in certain applications .

Table 1: Key Chemical Properties of E6 Berbamine

PropertyValue
Molecular FormulaC₄₄H₄₃N₃O₉
Molecular Weight757.8 g/mol
Inhibition Constant (Kᵢ)0.95 μM (calmodulin-MLCK)
Otoprotective EC₅₀0.5 μM

Mechanisms of Action: Calmodulin Antagonism and Beyond

Calmodulin Inhibition and Calcium Signaling Modulation

E6 berbamine acts as a competitive calmodulin antagonist, binding to CaM’s hydrophobic pockets and displacing calcium ions . This interaction inhibits CaM-dependent enzymes such as myosin light chain kinase (MLCK), with a Kᵢ of 0.95 μM . In vascular endothelial cells, E6 berbamine reduces P-glycoprotein (P-gp) activity, potentially enhancing blood-brain barrier permeability for CNS-targeted therapies .

Multimodal Otoprotective Effects

In zebrafish models, E6 berbamine protects hair cells from aminoglycoside-induced damage at concentrations as low as 0.5 μM—100-fold below its toxicity threshold . Mechanistically, it attenuates aminoglycoside uptake by blocking mechanotransduction channels, a property shared with analogs like hernandezine .

Table 2: Comparative Otoprotective Efficacy of Berbamine Analogs

CompoundOtoprotective EC₅₀ (μM)Toxicity Threshold (μM)
E6 Berbamine0.550
Berbamine3.030
Hernandezine1.245

Synthesis and Structural Modifications

E6 berbamine is synthesized via Steglich esterification of berbamine’s phenol group with 4-nitrobenzoyl chloride . Alkylation and acylation at this position yield analogs with varied biological activities. For example, acylated derivatives show enhanced otoprotection, while alkylated variants improve anticancer efficacy .

Future Directions and Clinical Translation

While preclinical data are promising, in vivo pharmacokinetic studies and Phase I trials are needed to validate E6 berbamine’s safety and efficacy. Multimodal analogs that combine otoprotective and anticancer mechanisms represent a strategic focus for drug development .

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